N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine
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Overview
Description
N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine is a chemical compound with the molecular formula C14H9F4N and a molecular weight of 267.22 g/mol . This compound is characterized by the presence of two difluorophenyl groups connected by a methylene bridge, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine typically involves the reaction of 2,4-difluorobenzaldehyde with 2,4-difluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzene derivatives, while reduction could produce various amines .
Scientific Research Applications
N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Shares a similar difluorophenyl structure but lacks the methylene bridge.
Diflufenican: Another difluorophenyl compound used as a herbicide, differing in its functional groups and applications.
Uniqueness
N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine is unique due to its specific methylene linkage between two difluorophenyl groups, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H9F4N |
---|---|
Molecular Weight |
267.22 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-N-[(2,4-difluorophenyl)methyl]methanimine |
InChI |
InChI=1S/C14H9F4N/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-7H,8H2 |
InChI Key |
PGPHQWXWIJMODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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